molecular formula C4H7ClZn B14879316 1-Methyl-2-propenylZinc chloride CAS No. 2305370-92-5

1-Methyl-2-propenylZinc chloride

Cat. No.: B14879316
CAS No.: 2305370-92-5
M. Wt: 155.9 g/mol
InChI Key: NATWCQLSZKQNHC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-propenyl zinc chloride (CAS: Not explicitly listed in evidence) is an organozinc reagent widely used in organic synthesis for cross-coupling reactions, such as Negishi couplings. This compound features a zinc atom bonded to a methyl-substituted propenyl group and a chloride ligand. Its structure enables nucleophilic transfer of the allylic fragment to electrophilic partners, making it valuable in constructing carbon-carbon bonds.

Properties

CAS No.

2305370-92-5

Molecular Formula

C4H7ClZn

Molecular Weight

155.9 g/mol

IUPAC Name

but-1-ene;chlorozinc(1+)

InChI

InChI=1S/C4H7.ClH.Zn/c1-3-4-2;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

NATWCQLSZKQNHC-UHFFFAOYSA-M

Canonical SMILES

C[CH-]C=C.Cl[Zn+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-propenylZinc chloride can be synthesized through the reaction of 1-methyl-2-propenyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically proceeds under an inert atmosphere to prevent oxidation of the zinc.

Industrial Production Methods: On an industrial scale, the preparation of 1-Methyl-2-propenylZinc chloride involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The process may include additional purification steps such as distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-propenylZinc chloride undergoes various types of reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can participate in reduction reactions, often serving as a reducing agent.

    Substitution: It is commonly used in nucleophilic substitution reactions, where it can replace halides or other leaving groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as oxygen or hydrogen peroxide can be used under controlled conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Typical conditions involve the use of polar aprotic solvents and catalysts to facilitate the reaction.

Major Products Formed:

    Oxidation: Alcohols, ketones, or aldehydes.

    Reduction: Alkanes or other reduced forms of the starting material.

    Substitution: Various substituted organic compounds depending on the nature of the leaving group.

Scientific Research Applications

1-Methyl-2-propenylZinc chloride has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as the Negishi coupling.

    Biology: This compound can be used to modify biological molecules, aiding in the study of biochemical pathways.

    Industry: It is employed in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Methyl-2-propenylZinc chloride exerts its effects involves the formation of organozinc intermediates. These intermediates can participate in various reactions, such as transmetalation, where the zinc atom is transferred to another metal, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Organozinc Compounds

Structural and Functional Differences

The table below compares 1-methyl-2-propenyl zinc chloride with structurally related organozinc reagents:

Compound Structure Reactivity Applications Stability
1-Methyl-2-propenyl ZnCl ZnCl bonded to CH₂-C(CH₃)-CH₂ Moderate nucleophilicity Allylic couplings, asymmetric synthesis Air-sensitive, requires inert handling
Allyl Zinc Chloride ZnCl bonded to CH₂-CH-CH₂ Higher nucleophilicity Polymerization initiators, simple allylations Less stable than methyl-propenyl analogs
Propargyl Zinc Bromide ZnBr bonded to HC≡C-CH₂ High reactivity toward electrophiles Propargylation reactions, alkyne synthesis Highly moisture-sensitive

Key Findings :

  • Substituent Effects : The methyl group in 1-methyl-2-propenyl zinc chloride sterically hinders the zinc center, reducing its reactivity compared to allyl zinc chloride but enhancing selectivity in cross-couplings .
  • Halide Influence : Chloride ligands (vs. bromide in propargyl analogs) lower solubility in polar solvents, necessitating tetrahydrofuran (THF) or dimethylformamide (DMF) as reaction media.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.